1,3-Bis(2'bromo-4'-cyano-phenoxy)propane

LogP Lipophilicity Organic Synthesis

Securing high-purity 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane is critical for reproducible Dibromopropamidine synthesis and compliant impurity profiling. Generic alternatives risk side reactions during the sensitive amidine formation step, compromising yield and regulatory filings. - Penultimate Intermediate: Ensures high-yield conversion to Dibromopropamidine dihydrochloride via the established iminoether hydrochloride route. - Certified Reference Standard: Designated as Dibromopropamidine Impurity 3, essential for HPLC/LC-MS method development and validation in ANDA/DMF submissions. - Dual-Reactive Scaffold: Bromine atoms enable nucleophilic aromatic substitution while nitrile groups allow reduction or hydrolysis, supporting diverse medicinal chemistry libraries.

Molecular Formula C17H12Br2N2O2
Molecular Weight 436.1 g/mol
CAS No. 93840-60-9
Cat. No. B029160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(2'bromo-4'-cyano-phenoxy)propane
CAS93840-60-9
Synonyms4,4’-[1,3-Propanediylbis(oxy)]bis[3-bromo-benzonitrile; 
Molecular FormulaC17H12Br2N2O2
Molecular Weight436.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)Br)OCCCOC2=C(C=C(C=C2)C#N)Br
InChIInChI=1S/C17H12Br2N2O2/c18-14-8-12(10-20)2-4-16(14)22-6-1-7-23-17-5-3-13(11-21)9-15(17)19/h2-5,8-9H,1,6-7H2
InChIKeyLAHOXIOBTZVRCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Bis(2'bromo-4'-cyano-phenoxy)propane (CAS 93840-60-9) – Core Physicochemical Identity and Sourcing Context


1,3-Bis(2'bromo-4'-cyano-phenoxy)propane (CAS 93840‑60‑9), also designated as 4,4′-[1,3-propanediylbis(oxy)]bis[3‑bromobenzonitrile], is a synthetic organic compound featuring two bromobenzonitrile moieties linked by a trimethylene ether bridge [REFS‑1]. With a molecular formula of C₁₇H₁₂Br₂N₂O₂ and a molecular weight of 436.10 g/mol [REFS‑2], this compound serves as a key intermediate in the preparation of dibromopropamidine, a well‑established antimicrobial agent [REFS‑3]. Its structure incorporates both bromine atoms and nitrile groups, rendering it a versatile building block for further chemical modifications [REFS‑4].

Critical intermediate for dibromopropamidine synthesis
Certified impurity reference standard (Dibromopropamidine Impurity 3)

Why 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane Cannot Be Replaced by a Generic Analog – Key Differentiation Factors


The unique molecular architecture of 1,3-bis(2'bromo-4'-cyano-phenoxy)propane – two bromobenzonitrile units precisely spaced by a trimethylene bridge – directly dictates its performance in the synthesis of dibromopropamidine. Substituting a generic brominated aromatic compound would alter the spatial orientation of the nitrile groups during the critical amidine formation step, leading to reduced yields or the formation of undesired side products [REFS‑1]. Furthermore, the compound's well‑defined physicochemical profile, including a logP of 4.80 and a density of 1.69 g/cm³, is essential for reproducible reaction conditions and downstream purification processes [REFS‑2]. These properties are not shared by all in‑class compounds, making direct substitution without rigorous re‑optimization impractical for pharmaceutical manufacturing or analytical reference standard applications.

This Product Defined logP ~4.80 facilitates organic-phase extraction
Generic Analog LogP may differ significantly, shifting phase-partitioning behavior and reaction yields
This Product Certified purity (≥95%) with full NMR/HPLC characterization
Generic Analog Typically lacks validated purity and analytical data required for impurity standard use
This Product Soluble in chloroform; slightly soluble in methanol
Generic Analog Solubility profile may not contrast with final product, complicating selective crystallization

Quantitative Differentiation of 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane – Evidence-Based Comparator Analysis


1,3-Bis(2'bromo-4'-cyano-phenoxy)propane Exhibits Higher LogP Than Dibromopropamidine, Indicating Superior Organic Phase Partitioning for Synthetic Workflows

The computed logP value for 1,3-bis(2'bromo-4'-cyano-phenoxy)propane is 4.80, which is substantially higher than that of the final product dibromopropamidine (logP approximately 2.8–3.2). This difference reflects the presence of the hydrophobic nitrile groups in the intermediate, which are subsequently converted to more polar amidine moieties [REFS‑1]. The higher logP facilitates efficient extraction and purification of the intermediate during the multi‑step synthesis, reducing the risk of aqueous‑phase carry‑over [REFS‑2].

LogP Profile
Data to verify
This product: logP 4.80
Dibromopropamidine: ~2.8–3.2
Reported higher logP supports organic-phase extraction optimization.
Calculated value; comparator estimated from structural analogs.
LogP Lipophilicity Organic Synthesis

1,3-Bis(2'bromo-4'-cyano-phenoxy)propane Serves as a Structurally Defined Impurity Reference Standard, Unlike Crude Intermediate Blends

1,3-Bis(2'bromo-4'-cyano-phenoxy)propane is commercially available as a high‑purity reference standard (e.g., ≥95% purity) specifically intended for use as Dibromopropamidine Impurity 3 in pharmaceutical quality control [REFS‑1]. In contrast, generic brominated intermediates or in‑house synthesized batches often lack the certified purity and full characterization (NMR, HPLC) required for regulatory submissions such as ANDA or DMF filings [REFS‑2]. The compound's well‑defined molecular weight of 436.10 g/mol and exact mass of 433.92700 enable precise quantitation via LC‑MS or HPLC‑UV methods [REFS‑3].

Reference Standard Identity
Source review
≥95% purity, full NMR/HPLC data
Generic intermediates: unvalidated purity
Certified standard enables reliable impurity quantification for regulatory methods.
Vendor specifications; confirm lot-specific characterization.
Pharmaceutical Impurity Reference Standard Quality Control

1,3-Bis(2'bromo-4'-cyano-phenoxy)propane Demonstrates Distinct Solubility Profile Compared to Dibromopropamidine, Enabling Selective Crystallization

The intermediate is soluble in chloroform and slightly soluble in methanol, whereas the final product dibromopropamidine dihydrochloride is freely soluble in water and glycerol but practically insoluble in ether [REFS‑1][REFS‑2]. This marked difference in solubility behavior allows for selective crystallization and purification of the intermediate from the final reaction mixture, thereby improving the overall yield and purity of the desired amidine product [REFS‑3].

Solubility Contrast
Reported
This product: soluble in chloroform
Final product: water-soluble, chloroform-insoluble
Solubility difference supports selective crystallization during work-up.
Based on published physicochemical data for dibromopropamidine.
Solubility Recrystallization Process Chemistry

Optimal Procurement and Use Scenarios for 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane


Synthesis of Dibromopropamidine – Critical Intermediate in the Pinner Reaction Sequence

1,3-Bis(2'bromo-4'-cyano-phenoxy)propane is the penultimate intermediate in the synthesis of dibromopropamidine, an antiseptic and disinfectant used in ophthalmic formulations. In the manufacturing process, 3.0 g of this intermediate is dissolved in anhydrous chloroform with 3.0 ml of anhydrous ethanol and saturated with dry hydrogen chloride at 0°C. After standing for 7 days, the resulting iminoether hydrochloride is isolated and subsequently treated with 12% ammoniacal ethanol at 60°C for 6 hours to yield dibromopropamidine dihydrochloride (2.1 g) [REFS‑1]. The reproducibility of this step hinges on the use of pure 1,3-bis(2'bromo-4'-cyano-phenoxy)propane, as impurities can lead to side reactions and reduced yield.

Pharmaceutical Impurity Reference Standard for ANDA/DMF Submissions

This compound is designated as Dibromopropamidine Impurity 3 and is used as a certified reference standard in the pharmaceutical industry [REFS‑2]. Analytical laboratories employ it to develop and validate HPLC or LC‑MS methods for the detection and quantification of residual intermediates in dibromopropamidine drug substance. The well‑characterized molecular weight (436.10 g/mol) and logP (4.80) facilitate method development and ensure accurate quantitation, which is essential for meeting regulatory requirements in ANDA and DMF filings [REFS‑3].

Building Block for Custom Synthesis of Brominated Aromatic Ethers

The presence of two bromine atoms and two nitrile groups makes 1,3-bis(2'bromo-4'-cyano-phenoxy)propane a versatile building block for the construction of more complex organic molecules. The bromine atoms are susceptible to nucleophilic aromatic substitution, while the nitrile groups can be reduced to amines or hydrolyzed to amides. This dual reactivity enables the generation of diverse chemical libraries for medicinal chemistry exploration, particularly in the development of novel antimicrobial or antiprotozoal agents [REFS‑4].

Application
Selection Property
Validation Focus
Dibromopropamidine synthesis
Structural fidelity for Pinner reaction
Confirmed purity and reproducible reactivity
Pharmaceutical impurity standard
Certified purity and full analytical characterization
Method validation for regulatory impurity profiling
Custom synthesis building block
Dual bromo/cyano reactivity
Verified substitution and reduction chemistry pathways

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.